tert-butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate
Description
tert-butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate is a carbamate-protected pyrazole derivative featuring a nitro group at the 3-position and an ethyl substituent on the pyrazole nitrogen. The tert-butyl carbamate group serves as a protective moiety, enhancing stability during synthetic processes. Pyrazole derivatives are widely explored in medicinal chemistry due to their role as kinase inhibitors, agrochemicals, and intermediates in organic synthesis . The nitro group confers electron-withdrawing effects, influencing reactivity in substitution or reduction reactions, while the ethyl chain balances lipophilicity and solubility.
Properties
Molecular Formula |
C10H16N4O4 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
tert-butyl N-(2-ethyl-5-nitropyrazol-3-yl)carbamate |
InChI |
InChI=1S/C10H16N4O4/c1-5-13-7(6-8(12-13)14(16)17)11-9(15)18-10(2,3)4/h6H,5H2,1-4H3,(H,11,15) |
InChI Key |
WTTQAIOQICNXMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate involves several steps. One common method starts with the preparation of 1-ethyl-3-nitro-1H-pyrazole, which is then reacted with tert-butyl chloroformate to form the desired compound. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between tert-butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate and its analogs:
*Estimated molecular formula for the target compound.
Key Comparisons:
Substituent Effects on Pyrazole Nitrogen
- The ethyl group in the target compound offers intermediate lipophilicity compared to methyl (higher solubility) and butyl (higher membrane permeability) analogs .
- Butyl-substituted analogs (e.g., CAS 2226181-81-1) exhibit higher molar mass (284.31 g/mol) and predicted boiling points (366°C), suggesting reduced volatility .
Functional Group Influence The nitro group in the target compound and its methyl/butyl analogs enhances electrophilicity, facilitating reactions like reduction to amines or nucleophilic aromatic substitution.
Synthetic Considerations
- Yields for carbamate-protected pyrazoles vary significantly. Compound 41b () was synthesized in 34% yield at 90°C, while cyclopropyl-substituted analogs () achieved ≥95% purity under similar conditions . This suggests that steric and electronic factors influence reaction efficiency.
Biological Activity
- Pyrazole-carbamate derivatives with extended alkyl chains (e.g., pentyl in 41b) or aromatic linkers (e.g., phenethyl in 11b) show enhanced kinase inhibition, likely due to improved target binding . The target compound’s ethyl group may offer a balance between activity and pharmacokinetics.
Physical Properties
- The butyl analog (CAS 2226181-81-1) has a predicted density of 1.24 g/cm³ and pKa of 12.38, indicating moderate solubility in aqueous buffers . The target compound’s ethyl group likely improves aqueous solubility compared to the butyl variant.
Research Findings and Implications
- Structure-Activity Relationships (SAR): Increasing alkyl chain length on the pyrazole nitrogen correlates with enhanced lipophilicity but may reduce water solubility, critical for drug bioavailability .
- Synthetic Challenges: Lower yields for certain analogs (e.g., 41b) highlight the need for optimized reaction conditions, such as catalyst selection or temperature control .
- Applications: Nitro groups in these compounds are versatile handles for further functionalization, enabling diversification into amines or heterocycles for library synthesis .
Biological Activity
Introduction
Tert-butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate is a compound belonging to the carbamate class, characterized by its unique structural features that include a tert-butyl group and a nitro-substituted pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and comparative analyses with related compounds.
- Molecular Formula : C10H16N4O4
- Molecular Weight : 256.26 g/mol
- Structural Features : The presence of a nitro group and a pyrazole ring contributes to its reactivity and biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may influence enzyme activity or receptor binding. Additionally, the pyrazole ring can engage in hydrogen bonding and π–π interactions, modulating biological functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. It acts as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in pathogenic processes. For instance, it may interfere with bacterial enzymes, leading to cell death. The exact molecular targets can vary based on the specific application.
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound showed promising activity against various strains of bacteria, including resistant strains. The mechanism involved disruption of bacterial cell wall synthesis.
- Antifungal Properties : In vitro tests indicated that this compound effectively inhibited fungal growth, suggesting its potential use in treating fungal infections.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate | Methyl instead of ethyl | Different reactivity due to substituent |
| Tert-butyl (1-ethyl-5-amino-1H-pyrazol-4-yl)carbamate | Amino instead of nitro | Altered chemical properties and applications |
| Tert-butyl (1-methyl-N-(4-methoxybenzyl)-1H-pyrazole) | Different substituents on pyrazole | Potentially different biological activities |
This table illustrates how variations in substituents can significantly alter the reactivity profiles and biological activities of these compounds.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- In Vitro Studies : The compound exhibited effective inhibition against various cancer cell lines, including breast cancer and liver cancer cells, demonstrating its potential as an anticancer agent.
- Molecular Modeling Studies : Computational analyses suggest that the compound can effectively bind to target sites within enzymes or receptors, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
